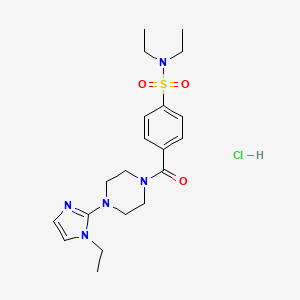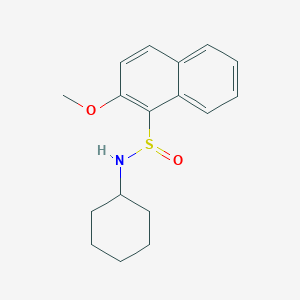![molecular formula C14H13ClN2O5S B2946700 N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide CAS No. 1333511-97-9](/img/structure/B2946700.png)
N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide, also known as CPDSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPDSB is a small molecule inhibitor that targets protein kinases, enzymes that play critical roles in cell signaling pathways.
Mechanism Of Action
N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide exerts its inhibitory effect on protein kinases by binding to the ATP-binding site in the kinase domain, which prevents the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of cell proliferation and survival, which are critical processes for cancer cell growth.
Biochemical and Physiological Effects
N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide has been shown to have significant biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide inhibits the growth of cancer cells and induces apoptosis, a form of programmed cell death. In vivo studies have shown that N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide reduces tumor growth in mouse models of cancer.
Advantages And Limitations For Lab Experiments
N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of protein kinases, which makes it an excellent tool for studying kinase signaling pathways. Additionally, N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide has been shown to be effective in preclinical studies, which suggests that it has potential as a therapeutic agent. However, N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide has several limitations for lab experiments. It is a complex molecule that requires specialized expertise to synthesize and handle. Additionally, N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide has not been extensively studied in clinical trials, which limits our understanding of its safety and efficacy.
Future Directions
There are several future directions for the study of N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide. One potential direction is to investigate its efficacy in combination with other anticancer agents. Another direction is to study its effect on other signaling pathways, such as the PI3K/Akt/mTOR pathway, which is also involved in cancer cell growth. Additionally, further preclinical and clinical studies are needed to determine the safety and efficacy of N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide as a therapeutic agent.
Conclusion
In conclusion, N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide is a promising compound that has gained significant attention in scientific research for its potential therapeutic applications. N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide is a potent inhibitor of protein kinases, which makes it an excellent tool for studying kinase signaling pathways. Additionally, N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide has been shown to be effective in preclinical studies, which suggests that it has potential as a therapeutic agent. However, further studies are needed to determine its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide involves a series of chemical reactions that require specialized equipment and expertise. The detailed synthesis method of N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide is beyond the scope of this paper, but it is worth mentioning that N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide is a challenging compound to synthesize due to its complex structure and the need for high purity.
Scientific Research Applications
N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide has been extensively studied in scientific research for its potential therapeutic applications. N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide is a potent inhibitor of several protein kinases, including FLT3, Kit, and PDGFR, which are known to be involved in the development and progression of cancer. Therefore, N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide has been investigated as a potential anticancer agent.
properties
IUPAC Name |
N-(6-chloropyridin-3-yl)sulfonyl-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O5S/c1-21-11-5-3-9(7-12(11)22-2)14(18)17-23(19,20)10-4-6-13(15)16-8-10/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENXURVHXDDVNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NS(=O)(=O)C2=CN=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azaspiro[3.4]octan-6-ol](/img/structure/B2946618.png)
![4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2946619.png)

![Methyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2946624.png)
![2-[(4-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B2946626.png)
![3-[[1-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2946627.png)

![Ethyl 2-[(2,5-dichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2946631.png)
![4-(dimethylsulfamoyl)-N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2946632.png)




![2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-3-carbonitrile](/img/structure/B2946640.png)